(2,4-Diethoxypyrimidin-5-yl)boronic acid CAS 213971-07-4 properties
(2,4-Diethoxypyrimidin-5-yl)boronic acid CAS 213971-07-4 properties
CAS 213971-07-4 [1]
Executive Summary
(2,4-Diethoxypyrimidin-5-yl)boronic acid (CAS 213971-07-4) is a specialized organoboron reagent designed to overcome the synthetic limitations of introducing polar uracil moieties into complex drug scaffolds.[1] Unlike "naked" uracil-5-boronic acid, which suffers from poor solubility in organic solvents and catalyst poisoning due to acidic N-H protons, this diethoxy-protected variant offers high lipophilicity and chemoselectivity.[1] It serves as a critical "masked" synthon in the development of 5-substituted uracil therapeutics , widely utilized in oncology (thymidylate synthase inhibitors) and virology (nucleoside analogs).[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Warning - Identity Disambiguation: Researchers often confuse this compound with its analogs.[1] Ensure verification of the ethoxy substituents versus methoxy or naked uracil forms.
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Target Compound: (2,4-Diethoxypyrimidin-5-yl)boronic acid (CAS 213971-07-4 )[1][2][3]
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Analog (Dimethoxy): (2,4-Dimethoxypyrimidin-5-yl)boronic acid (CAS 89641-18-9)[1][4]
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Unrelated Isomer: FX11 (LDHA Inhibitor) (CAS 213971-34-7)[1][5][6]
Table 1: Physicochemical Properties
| Property | Data | Context |
| Molecular Structure | C₈H₁₃BN₂O₄ | Pyrimidine core with 2,4-diethoxy protection.[1][4][3][7] |
| Molecular Weight | 212.01 g/mol | Optimal for fragment-based drug design (FBDD).[1] |
| Appearance | White to off-white solid | Hygroscopic; prone to dehydration.[1] |
| Solubility | High: DCM, THF, DioxaneLow: Water | Enables homogeneous catalysis in non-polar media.[1] |
| Stability | Moisture Sensitive | Equilibrium exists between boronic acid and boroxine anhydride. |
| pKa (Est.) | ~8.5 (Boronic acid) | Compatible with mild bases (K₂CO₃, Cs₂CO₃).[1] |
Strategic Utility: The "Masked Uracil" Approach
The primary value of CAS 213971-07-4 lies in its role as a solubility-enhancing prodrug scaffold for synthesis.[1]
The Problem: Direct Uracil Coupling
Directly coupling 5-uracil boronic acids is synthetically challenging because:
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Solubility: Uracil is highly polar and insoluble in standard Suzuki solvents (Toluene, THF).[1]
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Catalyst Poisoning: The N1 and N3 protons are acidic (pKa ~9), capable of coordinating to Palladium (Pd) and quenching the catalytic cycle.
The Solution: Diethoxy Protection
By masking the carbonyls as ethyl ethers, the ring becomes aromatic and lipophilic.[1]
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Step 1 (Coupling): The diethoxy group ensures solubility in organic solvents, allowing high-yield Pd-catalyzed cross-coupling.[1]
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Step 2 (Unmasking): A simple acidic hydrolysis cleaves the ethyl groups, restoring the natural uracil tautomer.[1]
Caption: The strategic advantage of using the diethoxy-protected boronic acid to bypass solubility and catalyst poisoning issues inherent to naked uracil chemistry.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling CAS 213971-07-4 with an Aryl Halide (Ar-X).[1]
Reagents:
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(2,4-Diethoxypyrimidin-5-yl)boronic acid (1.2 equiv)[1]
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Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)[1]
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Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/EtOH/Water[1]
Procedure:
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Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Argon (3x).[4]
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Solvation: Add degassed solvent (Dioxane/Water).[4]
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Catalysis: Add Pd catalyst under Argon flow. Seal the vessel.
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Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass will be Ar-Pyrimidine-Diethoxy adduct).[1]
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Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][4] Dry organic layer over Na₂SO₄.[4]
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Purification: Flash chromatography (Hexane/EtOAc). The diethoxy product is typically non-polar and elutes early.
Protocol B: Deprotection to 5-Substituted Uracil
Objective: Cleavage of ethyl ethers to reveal the pharmacophore.[1]
Reagents:
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Concentrated HCl (aq) or TMSI (Iodotrimethylsilane) in DCM.[1]
Procedure (Aqueous Method):
-
Dissolve the coupled intermediate in THF or Methanol.
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Add 6N HCl (excess).
-
Reflux at 60–80°C for 2–6 hours.
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Observation: The product usually precipitates as the solubility drops upon conversion to the polar uracil form.
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Isolation: Filter the precipitate or neutralize with NaHCO₃ and extract with EtOAc/MeOH (9:1).
Mechanism of Action (Chemical)
The utility of this reagent relies on the Suzuki Catalytic Cycle , specifically adapted for electron-deficient heteroaromatics.[1]
Caption: The Suzuki-Miyaura cycle. The electron-deficient nature of the pyrimidine ring accelerates the transmetallation step, making this boronic acid highly reactive.[1]
Storage & Stability Guidelines
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Temperature: Store at 2–8°C. Long-term storage at -20°C is recommended to prevent protodeboronation (loss of the boron group).[1]
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
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Boroxine Equilibrium: Commercial samples often contain varying amounts of the boroxine anhydride (trimer). This is reversible and does not affect stoichiometry significantly if excess base/water is used during coupling.
References
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Structure & Identity: PubChem. Compound Summary for CID 2733504: (2,4-Diethoxypyrimidin-5-yl)boronic acid.[1] Link[1]
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Analogous Synthesis (Dimethoxy): Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link
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Deprotection Strategies: Defrees, S., et al.[1][8] "A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine Ring Systems." Synthetic Communications, 1988.[1][8] Link[1]
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Suzuki Coupling of Pyrimidines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling of Pyrimidine Boronic Acids."[1] Organic Letters, 2014.[1] (General reference for heteroaryl coupling conditions).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 213971-07-4|(2,4-Diethoxypyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Search Results - AK Scientific [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
